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N-cyclopentyl-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine

Kinase inhibition Structure–activity relationship Pyrazolo[1,5-a]pyrimidine

Researchers developing selective kinase inhibitors often lack well-characterized pyrazolo[1,5-a]pyrimidine analogs with defined C3/C7 substitution patterns for SAR studies. This compound addresses that gap with its C7-cyclopentylamine and C3-2-methoxyphenyl motifs. • CDK9/c-Met SAR tool: maps onto patent-exemplified CDK9 inhibitors (>50-fold selectivity over CDK2) and c-Met inhibitor series (IC50 as low as 5.17 nM for optimized derivatives). • SPR benchmarking: ΔclogP ≈ +0.5, ΔtPSA ≈ +9 Ų vs. des-methoxy analog enables solubility/permeability profiling. • In stock for immediate global delivery.

Molecular Formula C19H22N4O
Molecular Weight 322.412
CAS No. 879575-36-7
Cat. No. B2948954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclopentyl-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine
CAS879575-36-7
Molecular FormulaC19H22N4O
Molecular Weight322.412
Structural Identifiers
SMILESCC1=NC2=C(C=NN2C(=C1)NC3CCCC3)C4=CC=CC=C4OC
InChIInChI=1S/C19H22N4O/c1-13-11-18(22-14-7-3-4-8-14)23-19(21-13)16(12-20-23)15-9-5-6-10-17(15)24-2/h5-6,9-12,14,22H,3-4,7-8H2,1-2H3
InChIKeyYHEWULVGLYZFHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Cyclopentyl-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine: Structural & Pharmacophore Baseline


N-Cyclopentyl-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 879575-36-7; molecular formula C19H22N4O; MW 322.41) is a fully synthetic small-molecule member of the pyrazolo[1,5-a]pyrimidine class [1]. This scaffold is privileged in medicinal chemistry for its ability to occupy the ATP-binding pocket of multiple kinases, including cyclin-dependent kinases (CDKs), c-Met, and Trk family kinases [2]. The compound incorporates a C7 cyclopentylamine side chain, a C5 methyl group, and a C3 2‑methoxyphenyl ring—substitutions known to modulate hinge‑region binding, lipophilic efficiency, and selectivity within the kinase family [3].

Pyrazolo[1,5-a]pyrimidine ATP‑binding pocket scaffold for CDK, c‑Met, and Trk family kinase studies

C7 cyclopentylamine motif for kinase isoform selectivity research

C3 2‑methoxyphenyl ring enables hinge‑region SAR exploration

Pharmacophore Constraints Limiting Generic Substitution


The pyrazolo[1,5-a]pyrimidine scaffold tolerates diverse substitution patterns, but small structural changes—particularly at C3 and C7—can shift kinase selectivity profiles by orders of magnitude [1]. The 2‑methoxyphenyl group at C3 introduces both steric bulk and a hydrogen‑bond acceptor that are absent in the unsubstituted 3‑phenyl comparator; this motif has been shown in related c‑Met inhibitor series to modulate potency and selectivity through differential interactions with the hinge region and gatekeeper residue [2]. Consequently, procurement decisions cannot rely on activity data from generic 3‑phenyl or 3‑aryl analogs—the present compound demands evaluation on its own quantitative evidence or, where that is absent, on explicitly documented class‑level inference.

C3 substitution

Using 3‑phenyl or unsubstituted analogs as procurement proxies may lead to substantial potency differences due to 2‑methoxy SAR context

C7 amine topology

Cyclohexyl or benzyl C7‑amine analogs may not replicate the isoform selectivity profile associated with the cyclopentyl motif

Scaffold transferability

Class‑level SAR from other pyrazolo[1,5‑a]pyrimidines may not predict target‑specific kinase selectivity; verify with in‑house profiling

Quantitative Differentiation Evidence


2-Methoxy vs. Unsubstituted 3-Phenyl Comparator

The target compound contains a 2‑methoxyphenyl substituent at C3, whereas its closest publicly tested analog, N‑cyclopentyl‑5‑methyl‑3‑phenylpyrazolo[1,5‑a]pyrimidin‑7‑amine (CID 3813473), bears an unsubstituted phenyl ring. The analog displayed an IC50 of 62.9 µM in a kinase inhibition assay run by the Scripps Research Institute Molecular Screening Center [1]. No direct assay data are publicly available for the 2‑methoxy derivative; therefore, the quantitative contribution of the methoxy group to potency or selectivity cannot be calculated from primary evidence. In the 5‑methylpyrazolo[1,5‑a]pyrimidine c‑Met inhibitor series, introduction of a 2‑methoxy or 3‑methoxy substituent on the C3 phenyl ring has been associated with IC50 shifts of >10‑fold relative to the unsubstituted phenyl analog [2]. If this class‑level trend is preserved, the 2‑methoxyphenyl compound would be predicted to differ substantially from the 62.9 µM baseline, but confirmation requires prospective assay.

C3 Methoxy SAR
Class-level
Target IC50: Not available Comparator (CID 3813473): 62.9 µM Potential shift: >10‑fold (class‑level c‑Met SAR)
Methoxy substitution may drive potency shifts; supports SAR‑driven procurement decisions
Requires prospective kinase assay for confirmation
Kinase inhibition Structure–activity relationship Pyrazolo[1,5-a]pyrimidine

Lipophilic Efficiency & Permeability Drivers

Calculated partition coefficient (clogP) and topological polar surface area (tPSA) differentiate the target compound from its des‑methoxy comparator. The 2‑methoxy group adds ~0.5 log units to clogP relative to the 3‑phenyl analog while simultaneously increasing tPSA by approximately 9 Ų due to the ether oxygen . In the context of kinase inhibitor optimization, this combination can enhance passive permeability without proportionally increasing lipophilicity, thereby improving lipophilic efficiency (LipE) if potency is maintained [1]. Quantitative values: Target compound clogP ≈ 4.2, tPSA ≈ 48 Ų; Comparator (3‑phenyl) clogP ≈ 3.7, tPSA ≈ 39 Ų (calculated via XLogP3 and ChemAxon tPSA methods) .

Lipophilic Efficiency Shift
Class-level
clogP: 4.2 vs 3.7 (Δ +0.5) tPSA: 48 vs 39 Ų (Δ +9)
Lipophilicity shift may influence permeability and metabolic profile
Calculated values; no experimental LogD or PAMPA data
Lipophilic efficiency Permeability Drug-likeness

C7 Cyclopentyl vs. Cyclohexyl: Steric & Conformational Effects

The C7 cyclopentylamine group present in the target compound provides a constrained five‑membered ring geometry, contrasting with the commonly employed cyclohexylamine or linear alkylamine side chains in the pyrazolo[1,5‑a]pyrimidine series [1]. In CDK9 and CDK2 inhibitor programs, cyclopentyl substitution at the C7 amine has been associated with improved selectivity over closely related CDK isoforms compared to cyclohexyl or benzyl analogs, attributed to reduced conformational flexibility and more precise occupation of the ribose pocket [2]. Quantitative selectivity ratios are not available for the target compound specifically; however, the structural motif is present in several patent‑exemplified CDK9 inhibitors (e.g., US 11,155,560) that report sub‑micromolar CDK9 IC50 values with >50‑fold selectivity over CDK2 [2].

C7 Cyclopentyl Selectivity
Class-level
Target selectivity: not reported Cyclopentyl exemplars: >50‑fold CDK9 selective Cyclohexyl analogs: lower selectivity ratios
Cyclopentyl motif may confer CDK isoform selectivity; verify compound‑specific data
Patent‑derived class inference; direct data absent for this compound
Conformational restriction Kinase selectivity C7 substitution

C5 Methyl: Metabolic Stability & CYP450 Liability

The C5 methyl group is a feature shared by many pyrazolo[1,5‑a]pyrimidine kinase inhibitors, but its impact on metabolic stability varies with the substitution pattern at C3 and C7 [1]. In the c‑Met inhibitor series (Bioorg. Chem. 2020), compounds bearing a C5 methyl group exhibited moderate to good metabolic stability in human liver microsome (HLM) assays, with half‑lives ranging from 30 to >120 min depending on the C3 aryl substituent [1]. No HLM data are publicly available for the target compound; however, the 2‑methoxyphenyl group at C3 is known to be a substrate for CYP2C9 and CYP2D6, which may reduce metabolic half‑life relative to the 3‑phenyl analog [2]. This inference requires experimental validation.

Metabolic Stability Context
Data to verify
Target HLM t1/2: not available Class HLM t1/2 range: 30–120 min CYP2C9/2D6 substrate prediction
Metabolic stability may be reduced by 2‑methoxyphenyl group; request HLM data before scale‑up
Experimental human liver microsome data needed
Metabolic stability CYP450 5-methyl substituent

Priority Procurement Scenarios


CDK9 Hit-to-Lead Optimization with C7-Cyclopentyl Pharmacophore

Programs targeting CDK9 for oncology or viral indications can utilize this compound as a starting point or reference molecule. The C7 cyclopentylamine motif is present in patent‑exemplified CDK9 inhibitors reporting >50‑fold selectivity over CDK2 [1]. The 2‑methoxyphenyl substituent at C3 provides a vector for exploring hinge‑region interactions distinct from unsubstituted phenyl analogs [2]. Procurement is justified as a tool compound for SAR expansion around the C3 aryl ring when benchmarked against the des‑methoxy comparator (CID 3813473; kinase IC50 62.9 µM).

c-Met Kinase Lead Exploration Using 5-Methyl Scaffold

The 5‑methylpyrazolo[1,5‑a]pyrimidine core has demonstrated potent c‑Met inhibition (IC50 values as low as 5.17 nM for optimized derivatives) in recent literature [3]. Although the target compound itself lacks published c‑Met data, its structural features—C5 methyl, C3 2‑methoxyphenyl, C7 cyclopentyl—map onto the SAR landscape of this series. Procurement is strategically sound for laboratories building a focused library of 5‑methylpyrazolo[1,5‑a]pyrimidines for c‑Met screening, provided that in‑house c‑Met inhibition and selectivity assays are available for immediate profiling.

Kinase Panel Screening for Selectivity Fingerprinting

Given the privileged nature of the pyrazolo[1,5‑a]pyrimidine scaffold, this compound is a candidate for broad kinase panel screening to establish selectivity fingerprints. The combination of a C7 cyclopentylamine and a C3 2‑methoxyphenyl group is relatively underrepresented in public kinome profiling datasets, making this compound valuable for identifying novel kinase targets or off‑target liabilities [2]. Procurement is most appropriate for screening centers or core facilities that can generate proprietary selectivity data.

Physicochemical Benchmarking for Lead Triage

The calculated property shift relative to the 3‑phenyl analog (ΔclogP ≈ +0.5; ΔtPSA ≈ +9 Ų) makes this compound a useful benchmarking tool for assessing the impact of methoxy substitution on solubility, permeability, and CYP450 liability within a lead series [4]. Procurement is recommended for laboratories conducting parallel property profiling of multiple C3‑substituted pyrazolo[1,5‑a]pyrimidine analogs to establish structure–property relationships (SPR) guiding multiparameter optimization.

Application
Selection Property
Validation Focus
CDK9 Hit‑to‑Lead Optimization
C7‑cyclopentylamine pharmacophore
CDK9 isoform selectivity profiling
c‑Met Lead Exploration
5‑methylpyrazolo[1,5‑a]pyrimidine core
c‑Met inhibition screening
Kinase Panel Screening
Underrepresented C3/C7 substitution pattern
Broad kinome selectivity fingerprinting
Physicochemical Benchmarking
Methoxy‑induced lipophilicity shift
Solubility, permeability, CYP profiling
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